molecular formula C10H21NO3 B070030 Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester CAS No. 186466-64-8

Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester

Cat. No.: B070030
CAS No.: 186466-64-8
M. Wt: 203.28 g/mol
InChI Key: ZBSFLGNSQZRBCS-SSDOTTSWSA-N
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Description

Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H21NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbamate group attached to a tert-butyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate amine with carbon dioxide or a carbonyl compound. One common method is the reaction of the corresponding alcohol with isocyanates under controlled conditions to form the carbamate ester. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of biocatalysis has also been explored for the synthesis of chiral intermediates, providing an environmentally friendly and efficient alternative to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to a variety of carbamate derivatives .

Scientific Research Applications

Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester (CAS No. 449811-20-5) is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H21NO3
  • Molecular Weight : 203.28 g/mol
  • Structural Characteristics : The compound features a carbamate functional group, which is known for its role in various biological processes, particularly in enzyme inhibition.

The biological activity of carbamates often revolves around their ability to inhibit cholinesterases, enzymes that break down neurotransmitters such as acetylcholine. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease (AD).

Key Findings on Mechanism:

  • Inhibition of Cholinesterases : Research indicates that carbamates can selectively inhibit butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), which is significant for developing treatments for AD .
  • Covalent Bond Formation : The mechanism involves the formation of a covalent bond between the carbamate group and the catalytic serine residue in cholinesterases, leading to prolonged enzyme inhibition .

1. Cognitive Enhancement

Carbamic acid derivatives have been explored for their potential to improve cognitive function in neurodegenerative diseases. Studies have shown that certain biscarbamates exhibit significantly higher potency as BChE inhibitors compared to established drugs like rivastigmine .

2. Neuroprotective Effects

The ability of carbamates to cross the blood-brain barrier (BBB) suggests their potential neuroprotective effects. This property is crucial for treating central nervous system disorders .

3. Cytotoxicity and Safety Profile

The cytotoxic profile of carbamates is an essential consideration in their development as therapeutic agents. Studies have evaluated the safety and toxicity levels associated with various carbamate compounds, indicating a need for careful assessment during drug development .

Case Studies and Research Findings

StudyFocusFindings
Biscarbamate Synthesis Inhibition PotencyEighteen biscarbamates were synthesized; many showed enhanced BChE inhibition compared to rivastigmine .
Kinetic Studies Enzyme InhibitionAll tested compounds exhibited time-dependent inhibition of BChE and AChE with varying potencies .
Neuroprotective Assessment Blood-Brain Barrier PenetrationCertain derivatives demonstrated effective BBB penetration, suggesting potential for AD treatment .

Properties

IUPAC Name

tert-butyl N-[(2R)-3-hydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-7(10(5,6)13)11-8(12)14-9(2,3)4/h7,13H,1-6H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSFLGNSQZRBCS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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